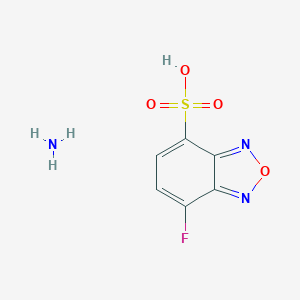

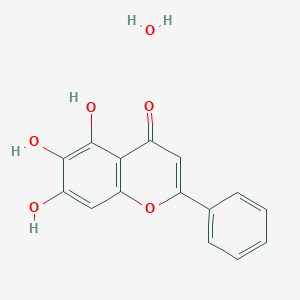

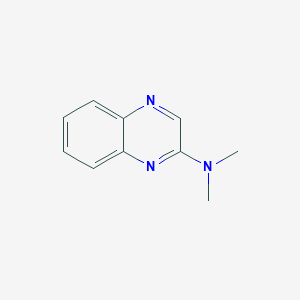

N,N-dimethylquinoxalin-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N,N-dimethylquinoxalin-2-amine derivatives often involves innovative approaches to establish C-N bonds. For instance, a metal-free cross-dehydrogenative coupling between quinoxalinones and amines, catalyzed by iodine, yields 3-aminoquinoxalinones under ambient conditions (Gupta, Deshmukh, & Jain, 2017). Additionally, novel isocyanide-based three-component syntheses provide highly substituted 3,4-dihydroquinoxalin-2-amine derivatives, including spirocyclic compounds, showcasing the diversity of synthetic routes available (Shaabani, Maleki, Mofakham, & Khavasi, 2008).

Molecular Structure Analysis

X-ray crystallography plays a pivotal role in the determination of the molecular structure of N,N-dimethylquinoxalin-2-amine derivatives. The synthesis and characterization of novel compounds often include detailed molecular structure analysis to understand the spatial arrangement and bonding patterns, crucial for predicting the reactivity and interactions of these compounds (Wawrzycka-Gorczyca, Siwek, Kosikowska, & Malm, 2011).

Chemical Reactions and Properties

N,N-dimethylquinoxalin-2-amine and its derivatives participate in a variety of chemical reactions, underpinning their significance in synthetic organic chemistry. Carbene-catalyzed α-carbon amination of chloroaldehydes to access dihydroquinoxaline derivatives highlights the innovative methodologies being developed (Huang et al., 2019). Furthermore, redox-annulations of cyclic amines with 2-(2-oxoethyl)malonates demonstrate the complexity of reactions that these molecules can undergo, providing access to structures related to natural products (Zhu, Chandak, & Seidel, 2018).

Physical Properties Analysis

Understanding the physical properties of N,N-dimethylquinoxalin-2-amine derivatives is essential for their application in various fields. Spectrofluorimetric determination of aliphatic amines using new fluorigenic reagents, such as 2,6-dimethylquinoline-4-(N-succinimidyl)-formate (DMQF-OSu), underscores the importance of physical properties in analytical applications (Cao, Wang, Liu, & Zhang, 2003).

Applications De Recherche Scientifique

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h) has shown potential as an effective anticancer agent, capable of inducing apoptosis and penetrating the blood-brain barrier efficiently (Sirisoma et al., 2009).

The introduction of the N-oxide group in 2, 3-dimethylquinoxaline increases the reactivity of a methyl group in the -position, leading to compounds with improved properties (Plevachuk & Baranov, 1971).

N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives (ANNs) with different substituents can efficiently initiate free radical or cationic photopolymerization under various LEDs, with potential applications in 3D printing and polymer networks (Zhang et al., 2018).

Iodine-catalyzed C-N bond formation in dioxane provides a versatile and efficient method for the synthesis of pharmaceutically active 3-aminoquinoxalinone derivatives under ambient conditions (Gupta et al., 2017).

N,N'-dimethyl-1,6-hexanediamine (NDMH) can effectively replace TEGDMA and non-polymerizable amines in dental resin mixtures, maintaining physical and mechanical properties (Nie & Bowman, 2002).

Polyethoxylated tertiary amines show potential as an eco-friendly alternative to DMCHA for extracting lipids from algae (Samorì et al., 2014).

Dimethyl labeling combined with LC-MS is a promising technique for analyzing the surface topography of primary amines on proteins, including human immunoglobulin G (IgG) (Jhan et al., 2017).

Mécanisme D'action

The biological mechanism of action for N,N-dimethylquinoxalin-2-amine remains largely unexplored. Quinoxaline derivatives often exhibit diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Investigating its interactions with biological targets could shed light on its mode of action .

Physical and Chemical Properties Analysis

Propriétés

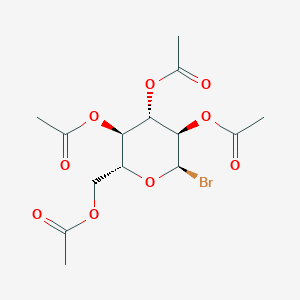

IUPAC Name |

N,N-dimethylquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13(2)10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWBRYALCDNHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325900 | |

| Record name | N,N-dimethylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylquinoxalin-2-amine | |

CAS RN |

35552-76-2 | |

| Record name | NSC521688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dimethylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.